Lipophilicity Differential: XLogP3 of 6-(Benzylsulfanyl)-6-oxohexanoic Acid vs. 6-Oxohexanoic Acid
6-(Benzylsulfanyl)-6-oxohexanoic acid exhibits a computed XLogP3-AA of 2.3, representing a >2-log-unit increase in lipophilicity relative to its simpler analog 6-oxohexanoic acid (estimated XLogP3 ≈ -0.1, based on C6H10O3 scaffold without aromatic substitution) [1]. This differential translates to an approximately 200-fold higher octanol–water partition coefficient, which directly impacts reversed-phase chromatographic retention, membrane permeability in cell-based assays, and solubility in organic vs. aqueous media [1].
| Evidence Dimension | Computed octanol–water partition coefficient (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3 = 2.3 |
| Comparator Or Baseline | 6-Oxohexanoic acid: estimated XLogP3 ≈ -0.1 (class-level inference for C6 6-oxoalkanoic acid scaffold) |
| Quantified Difference | Δ XLogP3 ≈ 2.4 log units (~200-fold difference in P) |
| Conditions | PubChem computed XLogP3-AA model (release 2025.09.15); comparator estimate based on scaffold analysis. |
Why This Matters
Procurement decisions for assay-ready compounds require matched lipophilicity; substituting with 6-oxohexanoic acid would produce drastically different solubility and cellular partitioning behavior, invalidating comparative SAR studies.
- [1] PubChem Compound Summary CID 227271. Property XLogP3-AA = 2.3. https://pubchem.ncbi.nlm.nih.gov/compound/227271 (accessed 2026-05-13). View Source
